Acute Anti-Inflammatory Potency vs Phenylbutazone in Carrageenin-Induced Rat Paw Edema (Oral Administration)
In a direct head-to-head comparison, bimetopyrol exhibited 9.6 times (95% CI: 6.2–15.8) the potency of phenylbutazone when administered orally in tragacanth suspension, and 5.4 times (95% CI: 4.3–7.1) the potency in olive oil solution, using the carrageenin-induced rat paw edema model [1]. This demonstrates not only superior potency but also formulation-dependent potency modulation that phenylbutazone does not exhibit to the same degree. The same study confirmed that bimetopyrol's anti-inflammatory spectrum broadly overlaps with other acidic NSAIDs, but its potency advantage is quantitatively specific to this compound [1].
| Evidence Dimension | Anti-inflammatory potency (carrageenin-induced rat paw edema, oral administration) |
|---|---|
| Target Compound Data | Bimetopyrol: potency reference value (1.0× baseline) in both formulations |
| Comparator Or Baseline | Phenylbutazone: 1/9.6 potency (tragacanth suspension) and 1/5.4 potency (olive oil solution) relative to bimetopyrol |
| Quantified Difference | 9.6-fold (95% CI: 6.2–15.8) more potent in tragacanth suspension; 5.4-fold (95% CI: 4.3–7.1) more potent in olive oil solution |
| Conditions | Carrageenin-induced rat paw edema; male rats; oral administration; tragacanth suspension and olive oil solution formulations; Tanaka & Iizuka, Yakugaku Zasshi 1972 |
Why This Matters
A 5.4–9.6× potency advantage over phenylbutazone enables substantially lower dosing to achieve equivalent anti-inflammatory effect, directly informing dose selection in preclinical inflammation models and reducing compound consumption in procurement planning.
- [1] Tanaka K, Iizuka Y. Anti-inflammatory Effect of Bimetopyrol. I. Suppressive Effect on Acute Inflammation (Pharmacological). Yakugaku Zasshi. 1972;92(1):1-10. View Source
